molecular formula C10H20ClNO2 B13521314 2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoicacidhydrochloride

2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoicacidhydrochloride

Cat. No.: B13521314
M. Wt: 221.72 g/mol
InChI Key: AUZLRISJVGEDQJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is known for its unique structure, which includes a pyrrolidine ring, making it a valuable compound in various scientific research fields. This compound is often used in the synthesis of other complex molecules and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride typically involves the reaction of 2,2-dimethylbutanoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and effects depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanoic acid: A precursor in the synthesis of the target compound.

    Pyrrolidine: A key structural component of the target compound.

    4-(Pyrrolidin-3-yl)butanoic acid: A related compound with similar structural features.

Uniqueness

2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring and a dimethylbutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

2,2-dimethyl-4-pyrrolidin-3-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)5-3-8-4-6-11-7-8;/h8,11H,3-7H2,1-2H3,(H,12,13);1H

InChI Key

AUZLRISJVGEDQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CCNC1)C(=O)O.Cl

Origin of Product

United States

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